REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH:7]=[O:8])[CH2:3][CH2:4][C:5]#[N:6].[BH4-].[Na+].ClCCl.C(OCC)(=O)C>CO.OP(O)(O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O>[CH3:1][C:2]([CH3:9])([CH2:7][OH:8])[CH2:3][CH2:4][C:5]#[N:6] |f:1.2,3.4,6.7.8.9.10.11.12.13.14.15.16.17.18|
|
Name
|
|
Quantity
|
47 g
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Type
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reactant
|
Smiles
|
CC(CCC#N)(C=O)C
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ethyl acetate dichloromethane
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
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Type
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CUSTOM
|
Details
|
with vigorous stirring and over 15-20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
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Type
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ADDITION
|
Details
|
After the addition
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Type
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STIRRING
|
Details
|
the solution was stirred an additional 30 min. at 0° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before removing the solvent in vacuo (aspirator)
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Type
|
ADDITION
|
Details
|
To the residue was added CH2Cl2
|
Type
|
ADDITION
|
Details
|
followed by careful addition of H2O, and finally 1.2N HCl until pH=1-2
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Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one extracted twice (CH2Cl2)
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl and extracted again three times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic layers over Na2SO4
|
Type
|
CUSTOM
|
Details
|
removing the solvent under vacuum (aspirator) 47.7 g (95%) of the title compound
|
Type
|
CUSTOM
|
Details
|
sufficiently pure for the next step, was obtained as a faint yellow oil
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
CC(CCC#N)(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |